molecular formula C11H19NO2 B12443711 (2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid

(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid

Cat. No.: B12443711
M. Wt: 197.27 g/mol
InChI Key: XRZWVSXEDRYQGC-VHSXEESVSA-N
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Description

(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of the cyclohexyl group in this compound adds to its structural uniqueness and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines via cascade reactions. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation and decarboxylation . Another approach utilizes microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid include other pyrrolidine derivatives such as:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Prolinol

Uniqueness

The uniqueness of this compound lies in its chiral nature and the presence of the cyclohexyl group. These features enhance its potential for specific biological activities and applications in various fields. Compared to other pyrrolidine derivatives, it offers distinct advantages in terms of stereochemistry and molecular interactions .

Biological Activity

(2R,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities and applications. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and case studies.

  • Molecular Formula : C9_9H15_15N1_1O2_2
  • Molecular Weight : 169.23 g/mol
  • CAS Number : 71989-31-6

Biological Activity Overview

The compound exhibits various biological activities, particularly in the realms of drug development and peptide synthesis. Its structural characteristics allow it to interact with multiple biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals.

Key Biological Activities

  • Angiotensin-Converting Enzyme Inhibition :
    • This compound is noted for its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial for managing hypertension and heart failure by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
  • Neuroactive Peptide Research :
    • The compound's unique structure makes it suitable for studies involving neuroactive peptides, potentially leading to new treatments for neurological disorders .
  • Peptide Synthesis :
    • It serves as a protective group during peptide synthesis, enhancing the efficiency of reactions and allowing for selective modifications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
ACE InhibitionInhibits the conversion of angiotensin I to II; important for hypertension treatment
Neuroactive PeptidesPotential applications in neurological disorder treatments
Peptide SynthesisActs as a protective group in peptide synthesis
Drug DevelopmentValuable in the design of pharmaceuticals with improved bioavailability

Case Study: ACE Inhibitors

A study highlighted the effectiveness of this compound as a precursor in synthesizing ACE inhibitors. The synthesized compounds demonstrated significant inhibition of ACE activity in vitro, suggesting potential therapeutic applications in cardiovascular diseases.

The mechanisms through which this compound exerts its effects include:

  • Receptor Binding : The compound interacts with specific receptors involved in the renin-angiotensin system, influencing blood pressure regulation.
  • Enzyme Inhibition : By inhibiting ACE, it prevents the formation of angiotensin II, leading to vasodilation and reduced blood pressure.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

(2R,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m0/s1

InChI Key

XRZWVSXEDRYQGC-VHSXEESVSA-N

Isomeric SMILES

C1CCC(CC1)[C@H]2C[C@@H](NC2)C(=O)O

Canonical SMILES

C1CCC(CC1)C2CC(NC2)C(=O)O

Origin of Product

United States

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